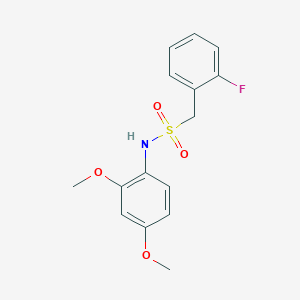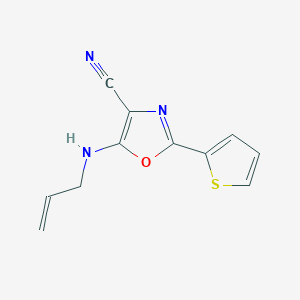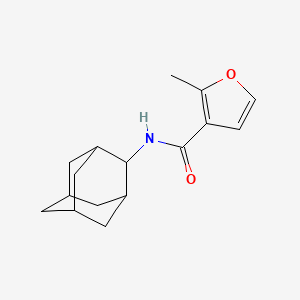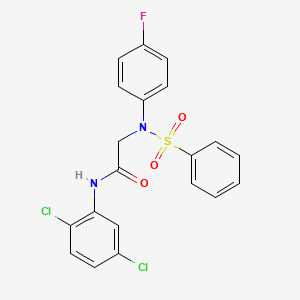
N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide
説明
N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methanesulfonamide group attached to a 2,4-dimethoxyphenyl ring and a 2-fluorophenyl ring, making it a unique structure with potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide typically involves the following steps:
Formation of the sulfonamide bond: This can be achieved by reacting 2,4-dimethoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate.
Introduction of the fluorophenyl group: The intermediate product is then reacted with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. This step is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nitro, bromo, or sulfonyl groups on the aromatic rings.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It can serve as a lead compound for drug discovery and development.
Medicine: Potential therapeutic applications due to its sulfonamide moiety, which is known for its antimicrobial properties. Research is ongoing to explore its efficacy and safety in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes. Its unique chemical properties make it a valuable component in various industrial applications.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the compound’s biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
- N-(2,4-dimethoxyphenyl)-1-(2-chlorophenyl)methanesulfonamide
- N-(2,4-dimethoxyphenyl)-1-(2-bromophenyl)methanesulfonamide
- N-(2,4-dimethoxyphenyl)-1-(2-iodophenyl)methanesulfonamide
Comparison:
- Structural Differences: The primary difference lies in the halogen substituent on the phenyl ring (fluorine, chlorine, bromine, iodine). These variations can significantly impact the compound’s chemical reactivity and biological activity.
- Chemical Reactivity: Fluorine is highly electronegative and can influence the electron density of the aromatic ring, affecting the compound’s reactivity in substitution and other chemical reactions.
- Biological Activity: The different halogen substituents can alter the compound’s interaction with biological targets, potentially leading to variations in antimicrobial, anti-inflammatory, and anticancer activities. Fluorine-containing compounds often exhibit enhanced metabolic stability and bioavailability compared to their chlorine, bromine, and iodine counterparts.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4S/c1-20-12-7-8-14(15(9-12)21-2)17-22(18,19)10-11-5-3-4-6-13(11)16/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYLILHTYZOFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4788555.png)


![7-[2-(5-chloro-2-thienyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B4788577.png)
![N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]ISONICOTINAMIDE](/img/structure/B4788589.png)
![(5E)-5-{3-bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4788595.png)
![8-[(Dimethylamino)methyl]-6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4a,8a-dihydrochromen-4-one](/img/structure/B4788603.png)
![2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B4788608.png)
![N-(3-chlorophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B4788611.png)
![1-{4-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE](/img/structure/B4788613.png)
![3,4-dimethoxy-N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide](/img/structure/B4788625.png)
![2-[5-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4788641.png)
![4-methoxy-N-{[1-(3-methyl-2-butenoyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B4788642.png)
